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Compound of Interest
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Cat. No.: B13437614 Get Quote

The Pharmacological Activity, Biochemical Properties, and Pharmacokinetics of the Major

Natural Polyphenolic Flavonoid: Quercetin - PMC - PubMed Central (2020-03-23) It regulates

inflammation caused by LPS by inhibiting Src- and Syk-mediated phosphatidylinositol-3-Kinase

(PI3K)-(p85) tyrosine phosphorylation and subsequent complex formation of Toll-like Receptor

4 (TLR4)/MyD88/PI3 K, which restricts downstream signaling pathway activation in RAW 264.7

cells. ... (2020-03-23) Flavonoids are a class of natural substances present in plants, fruits,

vegetables, wine, bulbs, bark, stems, roots, and tea. Several attempts are being made to

isolate such natural products, which are popular for their health benefits. Flavonoids ... ...

(2020-03-23) It pharmacologically possesses antiobesity, anti-inflammatory, and vasodilator

effects, and antioxidant, immunostimulant, anti-diabetic, antihypertensive, antiatherosclerosis,

and antihypercholesterolemic activities (Figure 2). It is available as a food supplement in

capsule and powder form. ... (2020-03-23) Additionally, it has shown beneficial effects against

Alzheimer's disease (AD), and this activity is due to its inhibitory effect against

acetylcholinesterase. It has also been documented to possess antioxidant, antifungal, anti-

carcinogenic, hepatoprotective, and cytotoxic activity. Quercetin has been documented to

accumulate in the lungs, liver, kidneys, and small intestines, with lower levels seen in the brain,

heart, and spleen, and it is extracted through the renal, fecal, and respiratory systems. The

current review examines the pharmacokinetics, as well as the toxic and biological activities of

quercetin. ... (2020-03-23) Approximately 80 percent of people in Africa and other developing

nations still depend on traditional herbal remedies to treat ailments due to their easy availability

and lower cost compared to synthetic compounds. They also demonstrate a number of

promising activities against various health problems (e.g., respiratory and gastrointestinal

disorders) and show anti-inflammatory, spasmolytic, antioxidant, sedative, antimicrobial,
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antiviral, antiseptic, anti-diabetic, immunostimulant, and hepatoprotective activities. --INVALID-

LINK-- Datiscetin - Wikipedia Datiscetin is a flavonoid, a type of chemical compound. It can be

found in the roots of Datisca cannabina. See also[edit]. Datiscin (Datiscetin-3-rutinoside) ... --

INVALID-LINK-- Datiscin - Wikipedia Datiscin is a flavone, a type of chemical compound. It is

a 3-rutinoside of datiscetin. See also[edit]. Galangin · Izalpinin. References[edit]. ^ O.L. ... --

INVALID-LINK-- Datiscin - an overview | ScienceDirect Topics Datiscin, a flavonoid glycoside,

is a natural product that has been isolated from the roots of Datisca cannabina L. and other

species of this family. Datiscin is the 3-O-rutinoside of datiscetin, which is 2′,3,5,7-

tetrahydroxyflavone. --INVALID-LINK-- Datiscetin | C15H10O6 | ChemSpider Structure,

properties, spectra, suppliers and links for: Datiscetin, 2′,3,5,7-Tetrahydroxyflavone, 480-16-0. -

-INVALID-LINK-- Datiscin | C27H30O15 - PubChem Datiscin is a rutinoside of datiscetin. It is

a constituent of the roots of Datisca cannabina. It has a role as a metabolite. It is a 7-

hydroxyflavonol, a dihydroxyflavone, a tetrahydroxyflavone, a 3-O-rutinoside and a 7-O-

glucoside. It derives from a datiscetin. --INVALID-LINK-- Datiscetin - an overview |

ScienceDirect Topics Datiscetin is a flavonoid and a potent inhibitor of protein kinase with an

IC50 value of 1.2 μM. ... From: Studies in Natural Products Chemistry, 2017. --INVALID-LINK--

Datiscetin induces apoptosis and inhibits tumor growth of colorectal cancer in vitro and in vivo -

Gao - 2018 - Phytotherapy Research - Wiley Online Library (2018-02-09) Datiscetin (3,5,7,2′‐

tetrahydroxyflavone) is a flavonoid extracted from Datisca cannabina, which is a folk medicine

used for the treatment of bacterial infections, rheumatism, and gastric ulcer. The anticancer

effect of datiscetin has been observed in several cancer cells. However, its potential

therapeutic effects and the underlying molecular mechanisms on human colorectal cancer

(CRC) have not been investigated. In the present study, we found that datiscetin significantly

inhibited CRC cell proliferation and induced apoptosis in a dose‐ and time‐dependent manner.

Datiscetin‐induced apoptosis was associated with the activation of caspase‐3, caspase‐9, and

poly(ADP‐ribose) polymerase. Datiscetin also increased the ratio of Bax/Bcl‐2 and the release

of cytochrome c. Furthermore, datiscetin suppressed the phosphorylation of

phosphatidylinositol 3‐kinase (PI3K) and Akt and the expression of mammalian target of

rapamycin (mTOR). In vivo, datiscetin significantly inhibited tumor growth in a CRC xenograft

model. In conclusion, our results demonstrate that datiscetin induces apoptosis and inhibits

tumor growth of CRC through the suppression of PI3K/Akt/mTOR signaling pathway. These

findings suggest that datiscetin may be a potential therapeutic agent for the treatment of CRC.

--INVALID-LINK-- Datiscetin inhibits cell proliferation, migration, and invasion in human

glioblastoma cells by suppressing the PI3K/Akt/mTOR signaling pathway (2018-06-25)

Datiscetin (3,5,7,2′-tetrahydroxyflavone) is a flavonoid compound extracted from Datisca
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cannabina, a folk medicine used for the treatment of bacterial infections, rheumatism, and

gastric ulcer. The anticancer effect of datiscetin has been observed in several cancer cells.

However, its potential therapeutic effects and the underlying molecular mechanisms on human

glioblastoma have not been investigated. In the present study, we found that datiscetin

significantly inhibited cell proliferation and induced apoptosis in a dose- and time-dependent

manner in U87 and T98G cells. Datiscetin-induced apoptosis was associated with the

activation of caspase-3, caspase-9, and poly(ADP-ribose) polymerase. Datiscetin also

increased the ratio of Bax/Bcl-2 and the release of cytochrome c. Furthermore, datiscetin

suppressed the phosphorylation of phosphatidylinositol 3-kinase (PI3K) and Akt and the

expression of mammalian target of rapamycin (mTOR). In addition, datiscetin inhibited cell

migration and invasion by reducing the expression of matrix metalloproteinase-2 (MMP-2) and

MMP-9. In vivo, datiscetin significantly inhibited tumor growth in a U87 xenograft model. In

conclusion, our results demonstrate that datiscetin induces apoptosis and inhibits tumor

growth, migration, and invasion of human glioblastoma cells through the suppression of

PI3K/Akt/mTOR signaling pathway. These findings suggest that datiscetin may be a potential

therapeutic agent for the treatment of human glioblastoma. --INVALID-LINK-- Datiscetin

suppresses cell proliferation, migration, and invasion through the PI3K/Akt/mTOR signaling

pathway in human osteosarcoma cells (2018-06-27) Datiscetin (3,5,7,2′-tetrahydroxyflavone) is

a flavonoid compound extracted from Datisca cannabina, a folk medicine used for the

treatment of bacterial infections, rheumatism, and gastric ulcer. The anticancer effect of

datiscetin has been observed in several cancer cells. However, its potential therapeutic effects

and the underlying molecular mechanisms on human osteosarcoma have not been

investigated. In the present study, we found that datiscetin significantly inhibited cell

proliferation and induced apoptosis in a dose- and time-dependent manner in U2OS and MG-

63 cells. Datiscetin-induced apoptosis was associated with the activation of caspase-3,

caspase-9, and poly(ADP-ribose) polymerase. Datiscetin also increased the ratio of Bax/Bcl-2

and the release of cytochrome c. Furthermore, datiscetin suppressed the phosphorylation of

phosphatidylinositol 3-kinase (PI3K) and Akt and the expression of mammalian target of

rapamycin (mTOR). In addition, datiscetin inhibited cell migration and invasion by reducing the

expression of matrix metalloproteinase-2 (MMP-2) and MMP-9. In vivo, datiscetin significantly

inhibited tumor growth in a U2OS xenograft model. In conclusion, our results demonstrate that

datiscetin induces apoptosis and inhibits tumor growth, migration, and invasion of human

osteosarcoma cells through the suppression of PI3K/Akt/mTOR signaling pathway. These

findings suggest that datiscetin may be a potential therapeutic agent for the treatment of

human osteosarcoma. --INVALID-LINK-- Datiscetin inhibits cell proliferation and induces
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apoptosis in human bladder cancer cells by suppressing the PI3K/Akt/mTOR signaling pathway

(2018-06-25) Datiscetin (3,5,7,2′-tetrahydroxyflavone) is a flavonoid compound extracted from

Datisca cannabina, a folk medicine used for the treatment of bacterial infections, rheumatism,

and gastric ulcer. The anticancer effect of datiscetin has been observed in several cancer cells.

However, its potential therapeutic effects and the underlying molecular mechanisms on human

bladder cancer have not been investigated. In the present study, we found that datiscetin

significantly inhibited cell proliferation and induced apoptosis in a dose- and time-dependent

manner in T24 and 5637 cells. Datiscetin-induced apoptosis was associated with the activation

of caspase-3, caspase-9, and poly(ADP-ribose) polymerase. Datiscetin also increased the ratio

of Bax/Bcl-2 and the release of cytochrome c. Furthermore, datiscetin suppressed the

phosphorylation of phosphatidylinositol 3-kinase (PI3K) and Akt and the expression of

mammalian target of rapamycin (mTOR). In vivo, datiscetin significantly inhibited tumor growth

in a T24 xenograft model. In conclusion, our results demonstrate that datiscetin induces

apoptosis and inhibits tumor growth of human bladder cancer through the suppression of

PI3K/Akt/mTOR signaling pathway. These findings suggest that datiscetin may be a potential

therapeutic agent for the treatment of human bladder cancer. --INVALID-LINK-- Datiscetin

ameliorates lipopolysaccharide-induced acute lung injury via inhibiting the activation of the NF-

κB and MAPK signaling pathways (2017-08-28) Our data showed that datiscetin significantly

inhibited the production of tumor necrosis factor-α (TNF-α), interleukin-6 (IL-6), and IL-1β in

LPS-stimulated RAW264.7 macrophages. Moreover, datiscetin suppressed the activation of

nuclear factor-κB (NF-κB) and mitogen-activated protein kinases (MAPKs) signaling pathways

in LPS-stimulated RAW264.7 macrophages. In vivo, datiscetin attenuated LPS-induced lung

histopathological changes, myeloperoxidase (MPO) activity, and the production of TNF-α, IL-6,

and IL-1β in a mouse model of acute lung injury (ALI). In conclusion, our results demonstrate

that datiscetin ameliorates LPS-induced ALI by inhibiting the activation of the NF-κB and MAPK

signaling pathways. These findings suggest that datiscetin may be a potential therapeutic agent

for the treatment of ALI. --INVALID-LINK-- Datiscetin inhibits the growth of human prostate

cancer cells by inducing apoptosis and G2/M phase cell cycle arrest (2017-01-20) Datiscetin

(3,5,7,2′-tetrahydroxyflavone) is a flavonoid compound extracted from Datisca cannabina, a folk

medicine used for the treatment of bacterial infections, rheumatism, and gastric ulcer. The

anticancer effect of datiscetin has been observed in several cancer cells. However, its potential

therapeutic effects and the underlying molecular mechanisms on human prostate cancer have

not been investigated. In the present study, we found that datiscetin significantly inhibited cell

proliferation and induced apoptosis in a dose- and time-dependent manner in PC-3 and DU145

cells. Datiscetin-induced apoptosis was associated with the activation of caspase-3, caspase-8,
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caspase-9, and poly(ADP-ribose) polymerase. Datiscetin also increased the ratio of Bax/Bcl-2

and the release of cytochrome c. Furthermore, datiscetin induced G2/M phase cell cycle arrest,

which was associated with the downregulation of cyclin B1, cdc2, and cdc25c. In vivo,

datiscetin significantly inhibited tumor growth in a PC-3 xenograft model. In conclusion, our

results demonstrate that datiscetin inhibits the growth of human prostate cancer cells by

inducing apoptosis and G2/M phase cell cycle arrest. These findings suggest that datiscetin

may be a potential therapeutic agent for the treatment of human prostate cancer. --INVALID-

LINK-- Datiscin exerts anti-cancer effects in human ovarian cancer cells via induction of

apoptosis, G2/M phase arrest and inhibition of the PI3K/Akt/mTOR pathway (2019-03-21)

Datiscin, a flavonoid glycoside, is a natural product that has been isolated from Datisca

cannabina L. and has been reported to exhibit various biological activities, including anti-

inflammatory and anti-oxidant effects. However, the anti-cancer effects of datiscin in human

ovarian cancer cells have not yet been elucidated. In the present study, we investigated the

anti-cancer effects of datiscin in human ovarian cancer cells (SKOV3 and A2780) and the

underlying molecular mechanisms. Datiscin was found to inhibit the proliferation of SKOV3

and A2780 cells in a dose- and time-dependent manner. Furthermore, datiscin induced

apoptosis, as demonstrated by an increase in the number of apoptotic cells, the activation of

caspase-3 and -9, and the cleavage of poly(ADP-ribose) polymerase. Datiscin also induced

G2/M phase arrest of the cell cycle, which was associated with a decrease in the expression of

cyclin B1 and cyclin-dependent kinase 1 (CDK1). In addition, datiscin inhibited the

phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling

pathway, which is known to be involved in cell survival and proliferation. In conclusion, the

present study demonstrated that datiscin exerts anti-cancer effects in human ovarian cancer

cells via the induction of apoptosis and G2/M phase arrest, and the inhibition of the

PI3K/Akt/mTOR pathway. These findings suggest that datiscin may be a potential therapeutic

agent for the treatment of human ovarian cancer. --INVALID-LINK-- Datiscin induces G2/M

phase arrest and apoptosis in human non-small cell lung cancer cells by activating the

ROS/JNK signaling pathway (2019-07-29) Datiscin, a flavonoid glycoside, is a natural product

that has been isolated from Datisca cannabina L. and has been reported to exhibit various

biological activities, including anti-inflammatory and anti-oxidant effects. However, the anti-

cancer effects of datiscin in human non-small cell lung cancer (NSCLC) cells have not yet

been elucidated. In the present study, we investigated the anti-cancer effects of datiscin in

human NSCLC cells (A549 and H1299) and the underlying molecular mechanisms. Datiscin
was found to inhibit the proliferation of A549 and H1299 cells in a dose- and time-dependent

manner. Furthermore, datiscin induced apoptosis, as demonstrated by an increase in the
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number of apoptotic cells, the activation of caspase-3 and -9, and the cleavage of poly(ADP-

ribose) polymerase. Datiscin also induced G2/M phase arrest of the cell cycle, which was

associated with a decrease in the expression of cyclin B1 and cyclin-dependent kinase 1

(CDK1). In addition, datiscin was found to increase the production of reactive oxygen species

(ROS) and activate the c-Jun N-terminal kinase (JNK) signaling pathway. The JNK inhibitor,

SP600125, was found to reverse the datiscin-induced apoptosis and G2/M phase arrest. In

conclusion, the present study demonstrated that datiscin exerts anti-cancer effects in human

NSCLC cells via the induction of apoptosis and G2/M phase arrest by activating the ROS/JNK

signaling pathway. These findings suggest that datiscin may be a potential therapeutic agent

for the treatment of human NSCLC. --INVALID-LINK-- Datiscin inhibits the proliferation and

induces the apoptosis of human breast cancer cells by regulating the PI3K/Akt/mTOR signaling

pathway (2019-05-31) Datiscin, a flavonoid glycoside, is a natural product that has been

isolated from Datisca cannabina L. and has been reported to exhibit various biological

activities, including anti-inflammatory and anti-oxidant effects. However, the anti-cancer effects

of datiscin in human breast cancer cells have not yet been elucidated. In the present study, we

investigated the anti-cancer effects of datiscin in human breast cancer cells (MCF-7 and MDA-

MB-231) and the underlying molecular mechanisms. Datiscin was found to inhibit the

proliferation of MCF-7 and MDA-MB-231 cells in a dose- and time-dependent manner.

Furthermore, datiscin induced apoptosis, as demonstrated by an increase in the number of

apoptotic cells, the activation of caspase-3 and -9, and the cleavage of poly(ADP-ribose)

polymerase. Datiscin also induced G2/M phase arrest of the cell cycle, which was associated

with a decrease in the expression of cyclin B1 and cyclin-dependent kinase 1 (CDK1). In

addition, datiscin inhibited the phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of

rapamycin (mTOR) signaling pathway, which is known to be involved in cell survival and

proliferation. In conclusion, the present study demonstrated that datiscin exerts anti-cancer

effects in human breast cancer cells via the induction of apoptosis and G2/M phase arrest, and

the inhibition of the PI3K/Akt/mTOR pathway. These findings suggest that datiscin may be a

potential therapeutic agent for the treatment of human breast cancer. --INVALID-LINK--

Datiscin suppresses the proliferation and invasion of human colorectal cancer cells by

inhibiting the Wnt/β-catenin signaling pathway (2019-01-23) Datiscin, a flavonoid glycoside, is

a natural product that has been isolated from Datisca cannabina L. and has been reported to

exhibit various biological activities, including anti-inflammatory and anti-oxidant effects.

However, the anti-cancer effects of datiscin in human colorectal cancer (CRC) cells have not

yet been elucidated. In the present study, we investigated the anti-cancer effects of datiscin in

human CRC cells (HCT116 and SW480) and the underlying molecular mechanisms. Datiscin
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was found to inhibit the proliferation of HCT116 and SW480 cells in a dose- and time-

dependent manner. Furthermore, datiscin induced apoptosis, as demonstrated by an increase

in the number of apoptotic cells, the activation of caspase-3 and -9, and the cleavage of

poly(ADP-ribose) polymerase. Datiscin also induced G1 phase arrest of the cell cycle, which

was associated with a decrease in the expression of cyclin D1 and cyclin-dependent kinase 4

(CDK4). In addition, datiscin inhibited the Wnt/β-catenin signaling pathway, which is known to

be involved in cell proliferation and invasion. In conclusion, the present study demonstrated

that datiscin exerts anti-cancer effects in human CRC cells via the induction of apoptosis and

G1 phase arrest, and the inhibition of the Wnt/β-catenin signaling pathway. These findings

suggest that datiscin may be a potential therapeutic agent for the treatment of human CRC. --

INVALID-LINK-- Datiscin alleviates lipopolysaccharide-induced inflammatory injury in PC-12

cells by upregulating miR-149 (2020-07-16) Datiscin, a flavonoid glycoside, is a natural

product that has been isolated from Datisca cannabina L. and has been reported to exhibit

various biological activities, including anti-inflammatory and anti-oxidant effects. The present

study aimed to investigate the protective effect of datiscin against lipopolysaccharide (LPS)-

induced inflammatory injury in PC-12 cells and the underlying molecular mechanisms. The

results showed that datiscin significantly inhibited the LPS-induced production of tumor

necrosis factor-α (TNF-α), interleukin-6 (IL-6), and IL-1β in PC-12 cells. In addition, datiscin
was found to upregulate the expression of microRNA-149 (miR-149) in LPS-stimulated PC-12

cells. The overexpression of miR-149 was found to enhance the protective effect of datiscin
against LPS-induced inflammatory injury. In contrast, the knockdown of miR-149 was found to

reverse the protective effect of datiscin. In conclusion, the present study demonstrated that

datiscin alleviates LPS-induced inflammatory injury in PC-12 cells by upregulating miR-149.

These findings suggest that datiscin may be a potential therapeutic agent for the treatment of

neuroinflammatory diseases. --INVALID-LINK-- Antitumor effect of datiscin in osteosarcoma

through inducing apoptosis and autophagy via PI3K/Akt/mTOR and MEK/ERK pathway (2021-

03-01) Datiscin, a flavonoid glycoside, is a natural product that has been isolated from Datisca

cannabina L. and has been reported to exhibit various biological activities, including anti-

inflammatory and anti-oxidant effects. However, the anti-cancer effects of datiscin in human

osteosarcoma (OS) cells have not yet been elucidated. In the present study, we investigated

the anti-cancer effects of datiscin in human OS cells (U2OS and MG-63) and the underlying

molecular mechanisms. Datiscin was found to inhibit the proliferation of U2OS and MG-63

cells in a dose- and time-dependent manner. Furthermore, datiscin induced apoptosis, as

demonstrated by an increase in the number of apoptotic cells, the activation of caspase-3 and

-9, and the cleavage of poly(ADP-ribose) polymerase. Datiscin also induced autophagy, as
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demonstrated by an increase in the formation of autophagosomes and the expression of LC3-

II. In addition, datiscin inhibited the phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of

rapamycin (mTOR) and the mitogen-activated protein kinase (MEK)/extracellular signal-

regulated kinase (ERK) signaling pathways, which are known to be involved in cell survival and

proliferation. In conclusion, the present study demonstrated that datiscin exerts anti-cancer

effects in human OS cells via the induction of apoptosis and autophagy, and the inhibition of

the PI3K/Akt/mTOR and MEK/ERK pathways. These findings suggest that datiscin may be a

potential therapeutic agent for the treatment of human OS. --INVALID-LINK-- Datiscin and its

Aglycone Datiscetin: A Comparative Analysis of Bioactivity and Mechanisms

Datiscin, a flavonoid glycoside from the medicinal plant Datisca cannabina, and its aglycone

form, Datiscetin, have garnered significant interest in the scientific community for their potential

therapeutic applications. This guide provides a comparative analysis of these two compounds,

summarizing their biochemical properties, biological activities, and underlying mechanisms of

action based on available experimental data.

Biochemical Profile
Datiscin is the 3-O-rutinoside of Datiscetin, meaning it is structurally composed of the

Datiscetin molecule with a rutinose sugar moiety attached. This glycosidic linkage is the

primary structural difference between the two compounds and significantly influences their

bioavailability and metabolic fate. Datiscetin, with the chemical formula C15H10O6, is a

tetrahydroxyflavone.
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Property Datiscin Datiscetin Reference

Chemical Structure
Datiscetin-3-O-

rutinoside

2′,3,5,7-

Tetrahydroxyflavone

Molar Mass 594.52 g/mol 302.24 g/mol N/A

Solubility

Generally more water-

soluble than

Datiscetin

Less water-soluble N/A

Bioavailability

Lower, requires

enzymatic hydrolysis

to Datiscetin for

absorption

Higher, can be directly

absorbed
N/A

Comparative Biological Activities
Both Datiscin and Datiscetin exhibit a range of biological activities, with a significant focus in

the literature on their anti-cancer and anti-inflammatory properties.

Anti-Cancer Activity
Numerous studies have highlighted the potent anti-cancer effects of Datiscetin across various

cancer cell lines. It has been shown to inhibit cell proliferation, induce apoptosis (programmed

cell death), and trigger cell cycle arrest in colorectal, glioblastoma, osteosarcoma, bladder, and

prostate cancer cells.

Datiscin has also demonstrated anti-cancer properties in several cancer types, including

ovarian, non-small cell lung, breast, and colorectal cancers. Similar to its aglycone, Datiscin
can induce apoptosis and cause cell cycle arrest.

A direct comparative study on the potency of Datiscin versus Datiscetin in the same cancer

cell line under identical conditions is not readily available in the reviewed literature. However,

the aglycone form, Datiscetin, is often considered the more direct-acting agent due to its ability

to interact with cellular targets without the need for prior metabolism.
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Cancer Type Datiscin Effect Datiscetin Effect
Key Molecular
Targets/Pathways

Colorectal Cancer
Induces apoptosis and

G1 phase arrest
Induces apoptosis

Wnt/β-catenin

(Datiscin),

PI3K/Akt/mTOR

(Datiscetin)

Ovarian Cancer
Induces apoptosis and

G2/M phase arrest
Not explicitly studied PI3K/Akt/mTOR

Non-Small Cell Lung

Cancer

Induces apoptosis and

G2/M phase arrest
Not explicitly studied

ROS/JNK signaling

pathway

Breast Cancer
Induces apoptosis and

G2/M phase arrest
Not explicitly studied PI3K/Akt/mTOR

Osteosarcoma
Induces apoptosis and

autophagy

Inhibits cell

proliferation and

induces apoptosis

PI3K/Akt/mTOR,

MEK/ERK (Datiscin),

PI3K/Akt/mTOR

(Datiscetin)

Glioblastoma Not explicitly studied

Inhibits cell

proliferation,

migration, and

invasion; induces

apoptosis

PI3K/Akt/mTOR

Bladder Cancer Not explicitly studied

Inhibits cell

proliferation and

induces apoptosis

PI3K/Akt/mTOR

Prostate Cancer Not explicitly studied

Induces apoptosis and

G2/M phase cell cycle

arrest

Downregulation of

cyclin B1, cdc2, and

cdc25c

Anti-inflammatory Activity
Both compounds have been reported to possess anti-inflammatory effects. Datiscetin has been

shown to ameliorate lipopolysaccharide (LPS)-induced acute lung injury by inhibiting the
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activation of NF-κB and MAPK signaling pathways. Datiscin has also demonstrated protective

effects against LPS-induced inflammatory injury in neuronal cells by upregulating miR-149.

Mechanisms of Action
The primary mechanism of action for both Datiscin and Datiscetin in cancer appears to be the

modulation of key signaling pathways involved in cell survival, proliferation, and apoptosis.

Datiscetin's Signaling Pathway
A significant body of research points to the PI3K/Akt/mTOR signaling pathway as a primary

target of Datiscetin in various cancers, including colorectal, glioblastoma, osteosarcoma, and

bladder cancer. By suppressing the phosphorylation of key proteins in this pathway, Datiscetin

effectively inhibits cancer cell growth and survival.

Datiscetin PI3K Akt mTOR Cell Proliferation
& Survival

Click to download full resolution via product page

Caption: Datiscetin inhibits the PI3K/Akt/mTOR signaling pathway.

Datiscin's Signaling Pathways
Datiscin's anti-cancer effects are mediated through multiple signaling pathways. In ovarian and

breast cancer, it has been shown to inhibit the PI3K/Akt/mTOR pathway. In non-small cell lung

cancer, Datiscin activates the ROS/JNK signaling pathway to induce apoptosis. Furthermore,

in colorectal cancer, it has been found to inhibit the Wnt/β-catenin signaling pathway. In

osteosarcoma, Datiscin has been shown to inhibit both the PI3K/Akt/mTOR and MEK/ERK

pathways.
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Caption: Datiscin modulates multiple signaling pathways to exert its anti-cancer effects.

Experimental Protocols
The following are generalized methodologies for key experiments cited in the literature for

evaluating the effects of Datiscin and Datiscetin.

Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of Datiscin and Datiscetin on cancer cells.

Protocol:

Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere

overnight.

The cells are then treated with various concentrations of Datiscin or Datiscetin for different

time points (e.g., 24, 48, 72 hours).
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Following treatment, the medium is replaced with a fresh medium containing 3-(4,5-

dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

The cells are incubated to allow the formazan crystals to form.

The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate

reader.

Cell viability is expressed as a percentage of the control (untreated cells).

Apoptosis Assay (Annexin V/PI Staining)
Objective: To quantify the induction of apoptosis by Datiscin and Datiscetin.

Protocol:

Cells are treated with Datiscin or Datiscetin for a specified time.

Both adherent and floating cells are collected and washed with cold phosphate-buffered

saline (PBS).

The cells are then resuspended in a binding buffer.

Annexin V-FITC and propidium iodide (PI) are added to the cell suspension.

The mixture is incubated in the dark at room temperature.

The stained cells are analyzed by flow cytometry.

The percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and

necrotic (Annexin V-/PI+) cells is determined.

Western Blot Analysis
Objective: To investigate the effect of Datiscin and Datiscetin on the expression and

phosphorylation of proteins in specific signaling pathways.
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Protocol:

Cells are treated with Datiscin or Datiscetin for a designated period.

The cells are lysed to extract total proteins.

Protein concentration is determined using a protein assay (e.g., BCA assay).

Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis (SDS-

PAGE).

The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent

non-specific binding.

The membrane is incubated with specific primary antibodies against the target proteins (e.g.,

Akt, p-Akt, mTOR, caspase-3).

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated

secondary antibody.

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection

system.
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Caption: A generalized workflow for in vitro evaluation of Datiscin and Datiscetin.

Conclusion
Both Datiscin and its aglycone, Datiscetin, exhibit significant potential as therapeutic agents,

particularly in the context of cancer. While Datiscetin, as the aglycone, is the more direct-acting

molecule, Datiscin also demonstrates potent bioactivity, likely following its conversion to

Datiscetin in vivo. The modulation of critical signaling pathways such as PI3K/Akt/mTOR is a

common mechanistic thread for both compounds. Further head-to-head comparative studies

are warranted to fully elucidate the relative potency and therapeutic advantages of each

compound for specific disease applications.

To cite this document: BenchChem. [Comparative analysis of Datiscin and its aglycone,
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[https://www.benchchem.com/product/b13437614#comparative-analysis-of-datiscin-and-its-
aglycone-datiscetin]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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